4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

Catalog No.
S579292
CAS No.
159860-31-8
M.F
C28H41N3O2
M. Wt
451.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-y...

CAS Number

159860-31-8

Product Name

4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

IUPAC Name

4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

Molecular Formula

C28H41N3O2

Molecular Weight

451.6 g/mol

InChI

InChI=1S/C28H41N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h10-16,18,21-22,27H,7-9,17,19-20H2,1-6H3/t21-,22+,27-/m1/s1

InChI Key

SIGUESLDUAWFPE-UMTXDNHDSA-N

SMILES

CCCN1CC(N(CC1C)C(C2=CC=C(C=C2)C(=O)N(CC)CC)C3=CC(=CC=C3)OC)C

Synonyms

SNC 121, SNC-121, SNC121

Canonical SMILES

CCCN1CC(N(CC1C)C(C2=CC=C(C=C2)C(=O)N(CC)CC)C3=CC(=CC=C3)OC)C

Isomeric SMILES

CCCN1C[C@@H](N(C[C@H]1C)[C@H](C2=CC=C(C=C2)C(=O)N(CC)CC)C3=CC(=CC=C3)OC)C

The exact mass of the compound 4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is a complex organic molecule characterized by its unique structural features. It consists of a piperazine ring substituted with a propyl group and a methoxyphenyl moiety, linked to a benzamide backbone. This compound is notable for its potential pharmacological applications, particularly in the realm of neuropharmacology and psychopharmacology.

  • Nucleophilic Substitution: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
  • Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Alkylation Reactions: The nitrogen atoms in the piperazine ring can be alkylated, potentially modifying its pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may exhibit:

  • Antidepressant Effects: By modulating serotonin and norepinephrine levels in the brain.
  • Anxiolytic Properties: Potentially reducing anxiety through GABAergic mechanisms.
  • Neuroprotective Effects: Protecting neuronal cells from oxidative stress and apoptosis.

These activities make it a candidate for further investigation in treating mood disorders and anxiety-related conditions.

The synthesis of 4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide typically involves several key steps:

  • Formation of the Piperazine Derivative: This is achieved through the reaction of 2,5-dimethyl-4-propylpiperazine with appropriate alkylating agents.
  • Benzamide Coupling: The piperazine derivative is then coupled with benzoyl chloride or an equivalent to form the amide bond.
  • Methoxyphenyl Substitution: Finally, the introduction of the methoxyphenyl group can be accomplished through Friedel-Crafts acylation or similar electrophilic aromatic substitution techniques.

Interaction studies involving this compound have focused on its binding affinity and efficacy at various receptors, including:

  • Serotonin Receptors (5-HT): Investigating its role as an agonist or antagonist.
  • Dopamine Receptors (D2): Assessing its influence on dopaminergic signaling pathways.
  • Adrenergic Receptors (α and β): Evaluating its effects on cardiovascular responses.

These studies help elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with 4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-(2-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N,N-diethylbenzamideContains a piperazine ring and ethyl substitutionDifferent side chain configuration
4-(4-(dimethylamino)phenyl)-N,N-diethylbenzamideSimilar benzamide structureLacks methoxy substitution
1-(3-methoxyphenyl)-N,N-diethylpiperidinePiperidine instead of piperazineAltered ring structure affects activity

This comparison highlights the unique combination of structural elements in 4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide that may contribute to its distinct pharmacological profile.

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Exact Mass

451.31987756 g/mol

Monoisotopic Mass

451.31987756 g/mol

Heavy Atom Count

33

Wikipedia

4-[(2,5-Dimethyl-4-propylpiperazin-1-yl)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

Dates

Last modified: 02-18-2024

Explore Compound Types